molecular formula C16H11ClFN3O2 B12181468 N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B12181468
M. Wt: 331.73 g/mol
InChI Key: FPUMVLFRMRRGLT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro-fluorophenyl group, a methyl group, and a dihydrophthalazine carboxamide moiety. Its distinct molecular configuration makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chloro-4-fluoroaniline with phthalic anhydride under controlled conditions to form an intermediate. This intermediate is then subjected to further reactions, including methylation and carboxamidation, to yield the final compound .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods not only enhance the efficiency of the production process but also minimize the generation of by-products and waste .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For instance, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active sites of these enzymes, the compound can disrupt their function and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide apart is its unique dihydrophthalazine carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H11ClFN3O2

Molecular Weight

331.73 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C16H11ClFN3O2/c1-21-16(23)11-5-3-2-4-10(11)14(20-21)15(22)19-9-6-7-13(18)12(17)8-9/h2-8H,1H3,(H,19,22)

InChI Key

FPUMVLFRMRRGLT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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